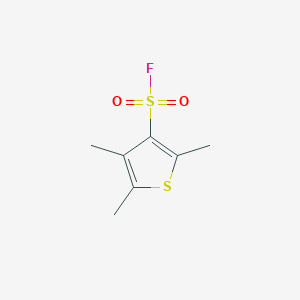
Trimethylthiophene-3-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylthiophene-3-sulfonyl fluoride is a type of sulfonyl fluoride, which is a class of compounds that have emerged as important functional groups in the field of synthetic chemistry . Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . They have a balance of reactivity and stability that is attractive for various applications .
Synthesis Analysis
Sulfonyl fluorides can be synthesized from sulfonic acids and their salts . One strategy involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride, yielding 90–99% yields in one hour . Another approach is the direct fluorosulfonylation with fluorosulfonyl radicals, which has emerged as a concise and efficient approach for producing sulfonyl fluorides .Molecular Structure Analysis
The molecular structure of sulfonyl fluorides, including this compound, is characterized by a sulfur–fluorine bond . This bond is part of what gives sulfonyl fluorides their unique reactivity and stability .Chemical Reactions Analysis
Sulfonyl fluorides are used in a variety of chemical reactions. They are used as electrophilic warheads by both medicinal chemists and chemical biologists . They have been used in the development of new synthetic methods and have diverse applications in chemical reactions .Aplicaciones Científicas De Investigación
Synthesis of New Sulfonyl Fluorides
A study highlighted an efficient method for the preparation of several polyfluoroalkanesulfonyl fluorides, including trimethylthiophene-3-sulfonyl fluoride (Toulgoat, Langlois, Médebielle, & Sanchez, 2007). This method involves the synthesis of polyfluoroalkyl trimethyl silanes as intermediates, allowing for one-pot transformations. The process avoids the need for isolation and purification of unstable intermediates. These sulfonyl fluorides have potential applications as electrolytes in lithium batteries.
Electrochemical Synthesis Approach
Another study reported an environmentally benign electrochemical approach to prepare sulfonyl fluorides, including this compound (Laudadio et al., 2019). Using thiols or disulfides with potassium fluoride, the reaction does not require additional oxidants or catalysts. It has a broad substrate scope, including alkyl, benzyl, aryl, and heteroaryl thiols or disulfides.
Potential in Radiopharmaceutical Development
Sulfonyl fluorides like this compound can be prepared in water at room temperature, making them potential candidates for [(18)F]fluorinated biomarkers in PET chemistry (Inkster et al., 2012). This discovery opens up new avenues for developing aqueous, room temperature (18)F labeling strategies.
Preparation of Sulfonamides
The synthesis of sulfonamides from N-silylamines, involving reactions with sulfonyl chlorides and fluorides like this compound, has been explored (Naredla & Klumpp, 2013). This chemistry allows for the preparation of various sulfonamides, including aliphatic, aromatic, tertiary, secondary, and primary types.
Mecanismo De Acción
Target of Action
Trimethylthiophene-3-sulfonyl fluoride (TMTSF) is a type of sulfonyl fluoride (SF) electrophile . . These residues are the primary targets of TMTSF and play crucial roles in various biochemical processes.
Mode of Action
TMTSF interacts with its targets through a process known as covalent modification . This interaction results in changes to the target residues, affecting their function and potentially altering the biochemical pathways in which they are involved .
Biochemical Pathways
The modification of target residues by TMTSF can affect various biochemical pathways. For instance, the modification of serine residues is commonly associated with protease inhibition . This could potentially affect pathways involving protease enzymes. The exact pathways affected would depend on the specific residues targeted by TMTSF in a given biological context.
Pharmacokinetics
Sf electrophiles like tmtsf are known for their biocompatibility and aqueous stability , which suggests that they may have favorable ADME properties. These properties could impact the bioavailability of TMTSF, influencing its effectiveness as a biochemical probe or potential therapeutic agent.
Result of Action
The covalent modification of target residues by TMTSF can result in various molecular and cellular effects. For example, the modification of serine residues can inhibit the activity of protease enzymes , potentially affecting protein degradation processes within cells. The exact effects would depend on the specific residues targeted by TMTSF and the biological context in which these modifications occur.
Direcciones Futuras
The field of sulfonyl fluoride research, including Trimethylthiophene-3-sulfonyl fluoride, is still evolving. Recent advances in photochemical and electrochemical strategies for the synthesis of sulfonyl fluorides have been reported . These strategies are expected to inspire additional novel approaches to access diverse sulfonyl fluorides . Furthermore, visible-light photoredox catalysis has emerged as an alternative method for synthesizing diverse sulfonyl fluorides .
Análisis Bioquímico
Biochemical Properties
Trimethylthiophene-3-sulfonyl fluoride is known to participate in sulfur (VI) fluoride exchange (SuFEx) processes . It acts as an electrophilic warhead, interacting with various biomolecules such as enzymes and proteins .
Cellular Effects
The cellular effects of this compound are largely due to its interactions with biomolecules. It has been suggested that it can form electron donor–acceptor (EDA) complexes with certain biomolecules, which can undergo an intramolecular single electron transfer (SET) reaction under certain conditions . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and potential enzyme inhibition or activation . It can form EDA complexes with biomolecules, which can undergo an SET reaction . This process can lead to changes in gene expression and other molecular effects .
Temporal Effects in Laboratory Settings
Its stability and resistance to hydrolysis under physiological conditions have been noted , suggesting potential long-term effects on cellular function.
Metabolic Pathways
This compound is involved in SuFEx processes . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
2,4,5-trimethylthiophene-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO2S2/c1-4-5(2)11-6(3)7(4)12(8,9)10/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKUKAAABVSECY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1S(=O)(=O)F)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-chloro-4-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2772739.png)
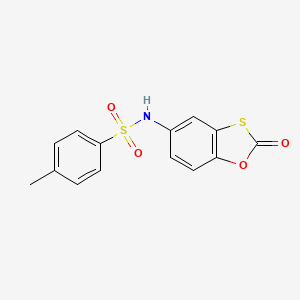
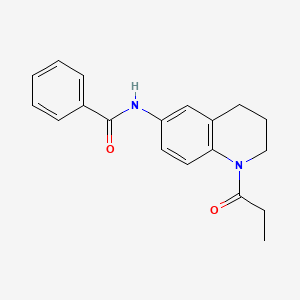
![1-Ethylsulfonyl-2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2772745.png)
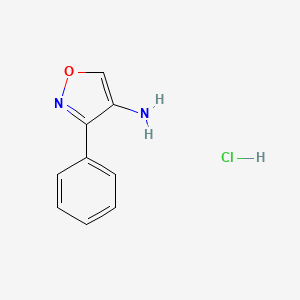
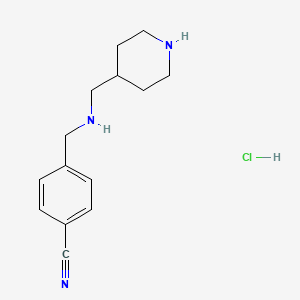
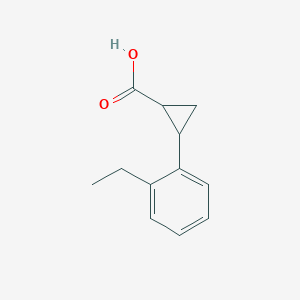
![N-[(7-Cyclopropyl-1,3-benzodioxol-5-yl)methyl]-2-(1-methyltriazol-4-yl)ethanamine;dihydrochloride](/img/structure/B2772752.png)
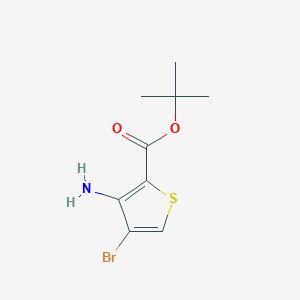
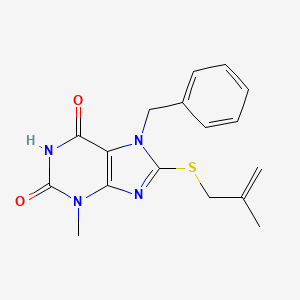
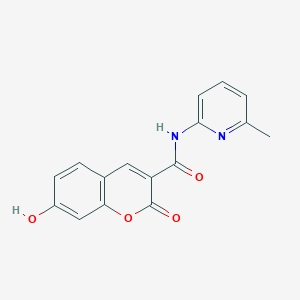
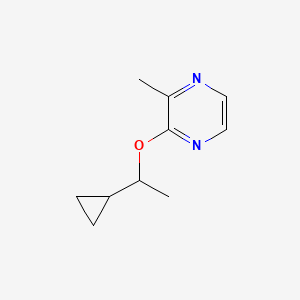
![N-(2,5-dimethoxyphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2772759.png)
